2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde
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Overview
Description
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C10H4F8O This compound is characterized by the presence of a fluorine atom at the 2-position and a heptafluoropropan-2-yl group at the 5-position of the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the fluorine and heptafluoropropan-2-yl groups onto the benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and greener solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the heptafluoropropan-2-yl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is largely dependent on its chemical structure. The presence of the fluorine atoms and the heptafluoropropan-2-yl group can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilicity of the aldehyde group, making it more reactive towards nucleophiles. Additionally, the compound’s ability to participate in hydrogen bonding and van der Waals interactions can affect its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the heptafluoropropan-2-yl group, making it less fluorinated and potentially less reactive.
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative without the aromatic aldehyde group.
Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and properties.
Uniqueness
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is unique due to the combination of its fluorinated aromatic aldehyde structure and the presence of the heptafluoropropan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F8O/c11-7-2-1-6(3-5(7)4-19)8(12,9(13,14)15)10(16,17)18/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJJGAKMALZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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